2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

CAS No.: 590355-48-9

Cat. No.: VC2011360

Molecular Formula: C14H16N2OS

Molecular Weight: 260.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 590355-48-9 |

|---|---|

| Molecular Formula | C14H16N2OS |

| Molecular Weight | 260.36 g/mol |

| IUPAC Name | 2-amino-N-phenyl-5-propan-2-ylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C14H16N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3,(H,16,17) |

| Standard InChI Key | PLCGRANNSRSMRT-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(S1)N)C(=O)NC2=CC=CC=C2 |

| Canonical SMILES | CC(C)C1=CC(=C(S1)N)C(=O)NC2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Structure and Molecular Information

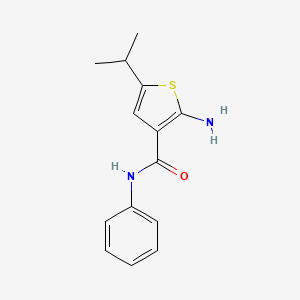

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide consists of a thiophene ring substituted with an amino group at the 2-position, an isopropyl group at the 5-position, and a phenylcarboxamide moiety at the 3-position. The molecular structure gives the compound unique chemical and physical properties that influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2OS |

| Molecular Weight | 260.36 g/mol |

| Chemical Structure | Thiophene core with 2-amino, 5-isopropyl, and 3-phenylcarboxamide substitutions |

| Creation Date | 2005-09-06 |

| Last Modified | 2025-02-22 |

Table 1: Basic molecular information of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Chemical Identifiers

Multiple chemical identifiers are used to uniquely identify and reference 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide in chemical databases and literature. These identifiers facilitate accurate information retrieval and compound identification across different systems.

| Identifier Type | Value |

|---|---|

| CAS Number | 590355-48-9 |

| PubChem CID | 3304524 |

| IUPAC Name | 2-amino-N-phenyl-5-propan-2-ylthiophene-3-carboxamide |

| InChI | InChI=1S/C14H16N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3,(H,16,17) |

| InChIKey | PLCGRANNSRSMRT-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(S1)N)C(=O)NC2=CC=CC=C2 |

Table 2: Chemical identifiers for 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Synonyms

The compound is known by several synonyms in scientific literature and chemical databases, reflecting different naming conventions and structural descriptions.

| Synonyms |

|---|

| 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide |

| 2-Amino-N-phenyl-5-propan-2-ylthiophene-3-carboxamide |

| 2-Amino-N-phenyl-5-(propan-2-yl)thiophene-3-carboxamide |

| MFCD03945878 |

Table 3: Common synonyms for 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide typically involves multi-step processes starting from appropriate thiophene precursors. Several synthetic routes have been developed for similar aminothiophene derivatives that can be adapted for the synthesis of this specific compound.

One common approach for synthesizing aminothiophene derivatives involves the reaction of cyanothioacetamide with suitable α-haloketones or α-thiocyanatoacetophenones followed by cyclization reactions. These methodologies can be modified to incorporate the specific substituents required for 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

Base-Catalyzed Synthetic Routes

Base-catalyzed reactions are frequently employed in the synthesis of substituted aminothiophenes. For compounds similar to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide, several base-catalyzed methods have been documented:

KOH-Catalyzed Method

This method involves the reaction of cyanothioacetamide with aldehydes in the presence of catalytic amounts of potassium hydroxide, followed by addition of α-thiocyanatoketones and excess KOH. The reaction mixture is typically stirred at room temperature and the precipitated product is purified by recrystallization .

Na2CO3-Catalyzed Method

An alternative approach uses sodium carbonate as a catalyst. In this method, cyanothioacetamide reacts with aldehydes in the presence of Na2CO3, followed by addition of α-thiocyanatoketones. The reaction produces substituted dihydrothiophenes that can be further modified to obtain the desired aminothiophene derivatives .

These synthetic methods can be adapted to introduce the isopropyl group at the 5-position and the phenylcarboxamide group at the 3-position to obtain 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is largely determined by the functional groups present in its structure:

-

Amino Group (2-position): The primary amino group at the 2-position can participate in various reactions, including nucleophilic addition, acylation, and condensation reactions. This group is particularly important for the formation of thienopyrimidine derivatives through reactions with formamide or isocyanates .

-

Carboxamide Group (3-position): The phenylcarboxamide moiety at the 3-position can undergo hydrolysis, reduction, and other transformations typical of amide functional groups.

-

Thiophene Ring: The thiophene core can participate in electrophilic aromatic substitution reactions, although the presence of the amino group significantly alters the reactivity pattern compared to unsubstituted thiophene.

Reactions Leading to Heterocyclic Systems

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide can serve as a precursor for more complex heterocyclic systems, particularly thienopyrimidines. Research on similar 2-aminothiophene derivatives has demonstrated several key reaction pathways:

-

Reaction with Isocyanates/Isothiocyanates: The amino group at the 2-position can react with isocyanates or isothiocyanates to form urea or thiourea intermediates, which can subsequently undergo cyclization to form thienopyrimidine derivatives .

-

Reaction with Formamide: Heating with formamide can lead to the formation of thieno[2,3-d]pyrimidine systems through condensation and cyclization processes .

-

Mannich-Type Reactions: The compound can undergo Mannich-type reactions with formaldehyde and primary amines to form more complex heterocyclic structures, as demonstrated with similar aminothiophene derivatives .

Biological Activity and Applications

Antimicrobial Activity

Aminothiophene derivatives, particularly those with carboxamide functionality, have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Anticancer Properties

Several aminothiophene derivatives have shown promising anticancer activity through various mechanisms, including induction of apoptosis and inhibition of cellular proliferation. The specific structural features of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide may contribute to potential anticancer properties, although targeted studies would be necessary to confirm this activity.

Structure-Activity Relationship

The biological activity of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is likely influenced by its structural features:

-

Amino Group: The 2-amino substituent can form hydrogen bonds with target proteins, enhancing binding affinity and biological activity.

-

Isopropyl Group: The hydrophobic isopropyl substituent may improve membrane permeability and influence the compound's interaction with hydrophobic binding pockets in target proteins.

-

Phenylcarboxamide Moiety: This group can participate in hydrogen bonding and π-π interactions with biological targets, potentially enhancing the compound's affinity for specific protein binding sites.

Related Compounds

Structural Analogs

Several structural analogs of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide have been reported in the literature, differing in the substituents at various positions of the thiophene ring:

| Compound | Key Structural Difference |

|---|---|

| 2-Amino-5-phenylthiophene-3-carboxamide | Phenyl group instead of isopropyl at position 5 |

| 2-Amino-N-butyl-5-phenylthiophene-3-carboxamide | Butyl amide instead of phenyl amide at position 3; phenyl instead of isopropyl at position 5 |

| 2-Amino-5-isopropylthiophene-3-carboxamide | Primary carboxamide instead of phenylcarboxamide at position 3 |

Table 4: Structural analogs of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Derivative Compounds

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide can serve as a precursor for various derivative compounds, particularly heterocyclic systems with potential therapeutic applications:

-

Thienopyrimidine Derivatives: The amino and carboxamide functionalities can be involved in cyclization reactions to form thieno[2,3-d]pyrimidine systems, which have demonstrated diverse biological activities .

-

Thiazole Derivatives: The thiophene ring can undergo modifications to form fused thiazole systems with enhanced biological properties.

-

Metal Complexes: The nitrogen atoms in the amino and carboxamide groups can coordinate with metal ions to form complexes with potential catalytic or biological applications.

Current Research and Future Perspectives

Current Research Focus

Current research on aminothiophene derivatives similar to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide focuses on several key areas:

-

Development of New Synthetic Methodologies: Researchers are exploring more efficient and environmentally friendly methods for synthesizing aminothiophene derivatives, including green chemistry approaches and one-pot multi-component reactions .

-

Exploration of Biological Activities: Ongoing studies aim to elucidate the full spectrum of biological activities of aminothiophene derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

-

Structure-Activity Relationship Studies: Researchers are investigating how structural modifications affect the biological activities of aminothiophene derivatives, guiding the design of more potent and selective compounds.

Future Research Directions

Future research on 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide and related compounds may focus on:

-

Targeted Drug Design: Utilizing computational methods to design analogs with enhanced binding to specific biological targets.

-

Combination Therapy Approaches: Investigating synergistic effects with established therapeutic agents.

-

Development of Novel Heterocyclic Systems: Exploring new cyclization reactions to create complex heterocyclic scaffolds with improved biological profiles.

-

Sustainable Synthesis Methods: Developing more environmentally friendly and economically viable synthetic approaches for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume